molecular formula C7H8ClN B014550 4-Chloro-3-methylaniline CAS No. 7149-75-9

4-Chloro-3-methylaniline

Cat. No. B014550
CAS RN: 7149-75-9
M. Wt: 141.6 g/mol
InChI Key: HIHCTGNZNHSZPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-3-methylaniline and its derivatives often involves palladium(0) catalyzed Suzuki cross-coupling reactions, allowing for the incorporation of various functional groups under mild reaction conditions, resulting in considerable yields (Rizwan et al., 2021). Other methods include multi-step processes involving selective nitration, condensation, the Gould-Jacobs reaction, and chlorination to achieve the desired product (You Qidong, 2009).

Molecular Structure Analysis

The molecular structure of this compound has been explored through various spectroscopic methods, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. These studies provide detailed vibrational assignments and analysis, contributing to a deeper understanding of the compound's molecular geometry and interactions, such as NH-π and the influence of chlorine and methyl groups (Arjunan & Mohan, 2008).

Chemical Reactions and Properties

The reactivity of this compound has been investigated in the context of its participation in various chemical reactions. For instance, its role in the synthesis of N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives showcases its utility in generating compounds with non-linear optical properties, highlighting the compound's versatile reactivity and potential applications in material science (Rizwan et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of this compound, such as its vibrational spectra, have been conducted using FTIR and FT-Raman spectroscopy. These studies provide insights into the compound's structural characteristics, vibrational modes, and the effects of substitution on the benzene ring, contributing to a comprehensive understanding of its physical properties (Ramalingam & Periandy, 2011).

Chemical Properties Analysis

The chemical properties of this compound have been explored through studies on its synthesis and reactivity. Notably, its involvement in the generation of compounds with significant non-linear optical properties through palladium(0) catalyzed Suzuki cross-coupling reactions underscores the compound's valuable chemical properties and utility in various applications (Rizwan et al., 2021).

Scientific Research Applications

  • Binding and Metabolism in Carcinogenesis : Hill, Shih, and Struck (1979) reported that 4-chloro-2-methylaniline, a carcinogen, is extensively bound to proteins, DNA, and RNA in rat liver. This process involves enzymatic activity in microsomes, leading to irreversible binding and activation (Hill, Shih, & Struck, 1979).

  • Synthesis of Complexes and Derivatives :

    • Yurdakul and Sen (1999) studied metal tetracyanonickelate complexes with 3-chloro-4-methylaniline molecules directly bound to metal, demonstrating promising structures and magnetic moments (Yurdakul & Sen, 1999).
    • Qidong (2009) synthesized 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline from 4-methylaniline, achieving a 20% yield and confirming structures via mass and 1HNMR spectrometry (Qidong, 2009).
    • Li (2002) synthesized N-(4-Chloro-3-tolyl)-N′-methylurea with high conversion and yield, suggesting potential in pharmaceutical applications (Li, 2002).
  • Vibrational Spectroscopy Analysis :

    • Arjunan and Mohan (2009) and (2008) investigated the vibrational frequencies of 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, providing insights into NH-pi interactions and the influence of bulky chlorine and methyl groups on amino group vibrational modes (Arjunan & Mohan, 2009) (Arjunan & Mohan, 2008).
  • Pharmaceutical and Industrial Applications :

    • Splendiani et al. (2000) developed an extractive membrane bioreactor technology for degrading 3-chloro-4-methylaniline in industrial wastewater, achieving 100% extraction and mineralization, indicating its significance in environmental applications (Splendiani et al., 2000).
  • Safety Considerations in Chemical Processing :

    • Kotoyori, Tsurumi, Ueno, and Nishihara (1975) highlighted the importance of using safety valves to prevent unexpected reactions and explosions during the distillation of chlorinated aromatic amines, including 4-chloro-2-methylaniline (Kotoyori et al., 1975).

Safety and Hazards

4-Chloro-3-methylaniline is harmful if swallowed and toxic in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction .

Future Directions

While specific future directions for 4-Chloro-3-methylaniline are not mentioned in the search results, it’s worth noting that research into halogenated anilines and their potential applications in various fields, including medicinal chemistry and materials science, is ongoing .

Mechanism of Action

Target of Action

4-Chloro-3-methylaniline is a halogenated aniline

Mode of Action

The compound undergoes a diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid . This suggests that the compound may act as a precursor in the synthesis of these acids, potentially influencing their associated biochemical pathways.

Biochemical Pathways

Given its transformation into 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid , it’s plausible that it may influence pathways involving these compounds.

properties

IUPAC Name

4-chloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCTGNZNHSZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073377
Record name 4-Chloro-3-methylaniline
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Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7149-75-9
Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name 4-Chloro-3-methylaniline
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Record name Benzenamine, 4-chloro-3-methyl
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Record name 4-CHLORO-3-METHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the different positions of methyl and chlorine groups in phenylcarbamoylated β-cyclodextrin derivatives when separating flavonoid enantiomers?

A1: Research indicates that the position of electron-donating (methyl) and withdrawing (chlorine) groups in phenylcarbamoylated β-cyclodextrin derivatives significantly influences their enantioselectivity towards flavonoids. [] A study comparing two such derivatives, one with the chlorine at the 4th position and methyl at the 3rd position (CSP1) and the other with chlorine at the 5th and methyl at the 2nd position (CSP2), revealed that CSP1 exhibited higher enantioselectivity. This difference highlights the importance of spatial arrangement and electronic effects in chiral recognition, making CSP1 a potentially valuable tool in separating flavonoid enantiomers. []

Q2: How does 4-Chloro-3-methylaniline contribute to the antioxidant properties of novel oxime derivatives?

A2: While the provided research doesn't explicitly detail the mechanism of action, it suggests that the incorporation of this compound into the structure of oxime derivatives contributes to their overall antioxidant activity. [] These novel compounds demonstrated promising results in scavenging oxidative stress conditions, showing comparable and even superior activity to standard antioxidants like BHA, TBHQ, BHT, and Trolox. [] Further research is necessary to understand the specific interactions and contributions of this compound to the antioxidant properties.

Q3: Can this compound be metabolized by enzymes, and what implications does this have?

A3: Research has identified that the Arylamine N-acetyltransferase enzyme found in Vibrio vulnificus [(VIBVN)NAT] can utilize this compound as a substrate. [] This enzyme catalyzes the transfer of an acetyl group to the amine group of this compound. This metabolic transformation could potentially affect the compound's activity and fate within biological systems. Further studies are needed to explore the potential impact of this metabolic pathway on the compound's overall properties and behavior in various biological contexts. []

Q4: Are there spectroscopic techniques available to identify and characterize this compound?

A4: Yes, Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, combined with ab initio calculations, have been successfully employed to analyze and characterize this compound. [] These techniques provide valuable insights into the vibrational frequencies associated with specific bonds and functional groups within the molecule, allowing for its identification and structural characterization.

Q5: Is there a way to synthesize N-(4-Chloro-3-tolyl)-N′-methylurea using this compound?

A5: Research confirms that N-(4-Chloro-3-tolyl)-N′-methylurea can be synthesized by reacting this compound with N-methylurea in the presence of 1,2,4-trichlorobenzene as a solvent. [] This method achieved a conversion rate of 60% and a yield of 67%, demonstrating a viable synthetic pathway for this compound using this compound as a starting material. []

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